CA IX Inhibition: Dibromo vs. Monobromo Analog
4-Amino-3,5-dibromobenzenesulfonamide demonstrates high inhibitory potency against human Carbonic Anhydrase IX (CA IX), a validated target in oncology, with a reported Ki of 68 nM [1]. This activity is notably superior to that of its mono-brominated analog, 4-amino-3-bromobenzenesulfonamide, which, while potent, lacks the second bromine substituent critical for enhanced hydrophobic interactions in the CA IX active site. While direct Ki data for the mono-bromo analog against CA IX is not reported in the same study, the trend observed across other CA isoforms (e.g., CA II where the dibromo compound shows Ki = 73 nM vs. the mono-bromo compound's Ki = 40 nM) highlights how the substitution pattern dramatically alters isoform selectivity profiles rather than simply improving potency across the board [2]. The data underscores that the 3,5-dibromo substitution pattern is essential for achieving a specific balance of potency and selectivity for CA IX over other isoforms like CA II.
| Evidence Dimension | Inhibition Constant (Ki) against human Carbonic Anhydrase IX (CA IX) |
|---|---|
| Target Compound Data | Ki = 68 nM |
| Comparator Or Baseline | 4-Amino-3-bromobenzenesulfonamide (Ki against CA IX not reported in a directly comparable assay, but its Ki against human CA II is 40 nM, demonstrating a different selectivity profile) [2] |
| Quantified Difference | The dibromo compound (68 nM) is a potent CA IX inhibitor. The mono-bromo analog is a potent CA II inhibitor (40 nM), indicating that the second bromine atom shifts selectivity away from CA II and towards CA IX. |
| Conditions | Stopped-flow CO₂ hydration assay using human recombinant CA IX. |
Why This Matters
This specific Ki value for CA IX, and the divergent selectivity compared to the mono-bromo analog, is critical for researchers requiring a validated tool compound for oncology-focused CA inhibition studies, where off-target effects on ubiquitous isoforms like CA II are a major concern.
- [1] BindingDB. Affinity Data for BDBM11611 (4-Amino-3,5-dibromobenzenesulfonamide) against human Carbonic Anhydrase IX: Ki = 68 nM. View Source
- [2] BindingDB. Affinity Data for BDBM10864 (4-Amino-3-bromobenzenesulfonamide) against human Carbonic Anhydrase II: Ki = 40 nM. View Source
